

An In-depth Technical Guide to GPR41 (FFAR3) Tissue Distribution and Expression

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Compound of Interest

Compound Name: *GPR41 agonist-1*

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This guide provides a comprehensive overview of the tissue distribution, expression levels, and signaling pathways of G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3). GPR41 is a key receptor for short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota. Its role in various physiological processes makes it a significant target for therapeutic development.

GPR41 (FFAR3) Tissue Distribution and Expression

GPR41 exhibits a widespread but distinct pattern of expression across various human and animal tissues. The majority of available data is based on messenger RNA (mRNA) analysis, with protein expression data being more limited.

mRNA Expression Levels

Quantitative data on GPR41 mRNA expression from various sources, including the Genotype-Tissue Expression (GTEx) project and other transcriptomic studies, are summarized below. Expression levels are presented in Transcripts Per Million (TPM), which normalizes for gene length and sequencing depth.

Tissue	Human mRNA Expression (TPM) - GTEx	Notes
Adipose Tissue (Subcutaneous)	~1.5 - 2.5	Consistently detected expression.[1]
Adipose Tissue (Visceral)	~1.0 - 2.0	
Colon (Sigmoid & Transverse)	~0.5 - 1.5	Expression is observed in the colonic mucosa.[2]
Spleen	~0.5 - 1.5	[3]
Pancreas	~0.4 - 1.0	[3]
Small Intestine (Terminal Ileum)	~0.3 - 0.8	
Esophagus (Mucosa)	~0.3 - 0.7	
Stomach	~0.2 - 0.6	
Whole Blood	~0.2 - 0.5	Detected in peripheral blood mononuclear cells.[1]
Lung	~0.2 - 0.4	
Thyroid	~0.2 - 0.4	
Heart (Atrial Appendage & Left Ventricle)	~0.1 - 0.3	Low levels of expression detected.
Liver	~0.1 - 0.2	Very low expression.
Skeletal Muscle	~0.1 - 0.2	
Brain (Various Regions)	Generally low (<0.2)	Low expression in most brain regions.

Note: The Human Protein Atlas reports low membrane and cytoplasmic protein expression in most tissues, including the gastrointestinal tract. There is sometimes low consistency between antibody staining and RNA expression data, suggesting that further validation is often required.

Protein Expression

Quantitative proteomics data for GPR41 is less readily available. However, immunohistochemistry (IHC) and Western blotting studies have confirmed its presence in several key tissues.

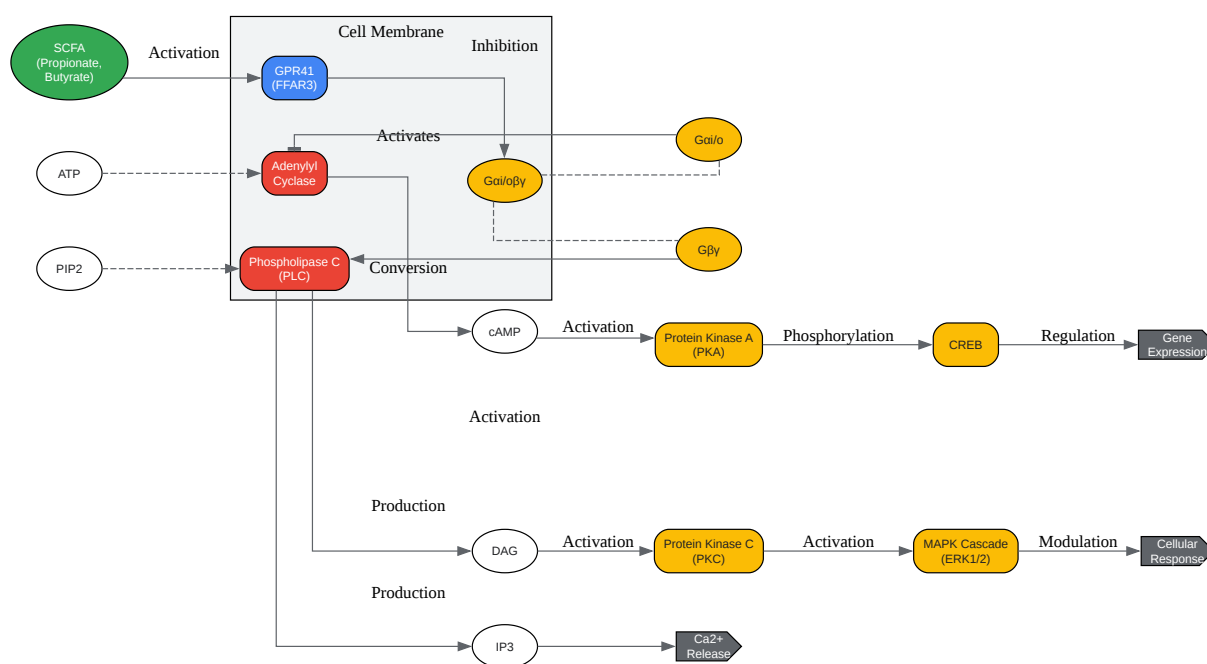
Tissue	Protein Expression Level	Cellular Localization
Adipose Tissue	Detected	Adipocytes.
Colon	Detected	Enteroendocrine L-cells, K-cells, and enterocytes.
Pancreas	Detected	Islets of Langerhans (β -cells).
Spleen	Detected	
Peripheral Blood Mononuclear Cells	Detected	Monocytes.
Sympathetic Ganglia	Detected	Neurons.
Airway Smooth Muscle	Detected	Smooth muscle cells.

GPR41 (FFAR3) Signaling Pathways

GPR41 is a G protein-coupled receptor (GPCR) that primarily signals through the $G_{\alpha i/o}$ pathway. Activation by its SCFA ligands, predominantly propionate and butyrate, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway can influence a variety of downstream cellular processes.

Recent evidence also suggests potential signaling through $G_{\beta\gamma}$ subunits, which can activate phospholipase C (PLC) and downstream pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) like ERK1/2. There is also emerging evidence of GPR41 forming heterodimers with the related receptor GPR43 (FFAR2), which may lead to distinct signaling outcomes.

Signaling Pathway Diagram



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Caption: GPR41 (FFAR3) canonical and potential non-canonical signaling pathways.

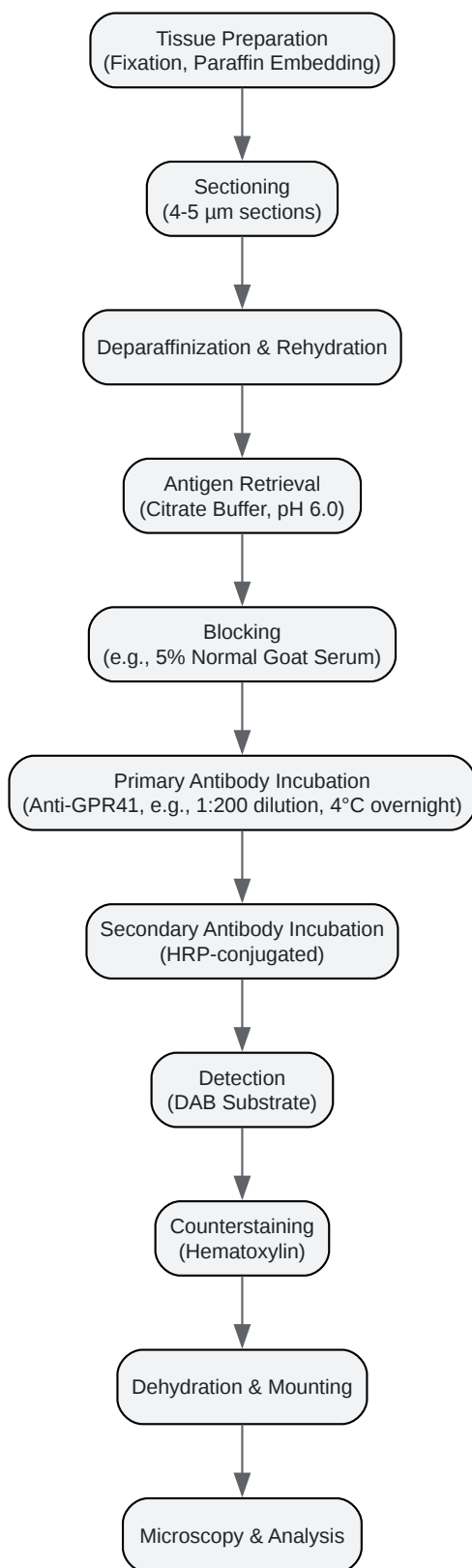
Experimental Protocols

Detailed methodologies for studying GPR41 expression are crucial for obtaining reliable and reproducible results. Below are representative protocols for immunohistochemistry, Western blotting, and quantitative PCR.

Immunohistochemistry (IHC) for GPR41 in Human Colon Tissue

This protocol outlines the steps for the detection and localization of GPR41 protein in paraffin-embedded human colon tissue sections.

Experimental Workflow: Immunohistochemistry



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Caption: A typical workflow for immunohistochemical analysis of GPR41.

Detailed Protocol:

- Tissue Preparation: Obtain formalin-fixed, paraffin-embedded (FFPE) human colon tissue blocks.
- Sectioning: Cut 4-5 μm thick sections using a microtome and mount them on positively charged slides.
- Deparaffinization and Rehydration:
 - Incubate slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 3 minutes each).
 - Rinse with distilled water.
- Antigen Retrieval:
 - Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
 - Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
 - Allow slides to cool to room temperature.
- Blocking:
 - Wash sections in Tris-buffered saline with 0.1% Tween 20 (TBST).
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Rinse with TBST.
 - Incubate with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate sections with a validated primary antibody against GPR41 (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking solution (e.g., 1:100 - 1:500) overnight at 4°C in

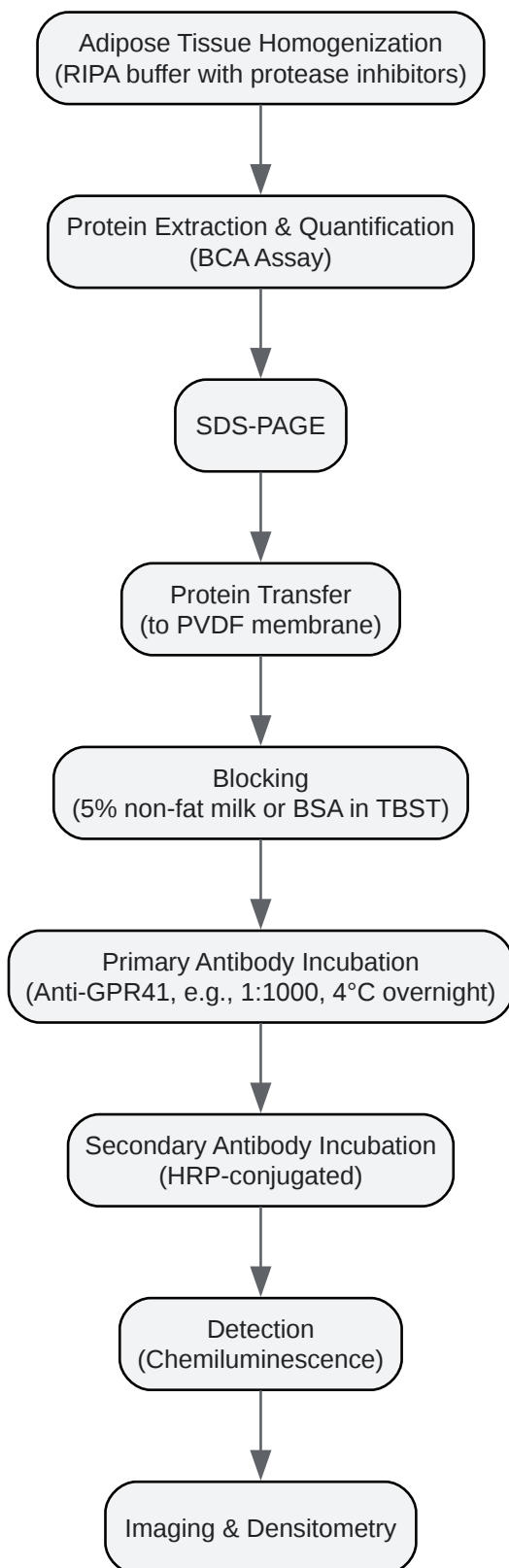
a humidified chamber.

- Secondary Antibody Incubation:
 - Wash sections with TBST (3 x 5 minutes).
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.
- Detection:
 - Wash sections with TBST (3 x 5 minutes).
 - Apply 3,3'-diaminobenzidine (DAB) substrate and incubate until the desired brown color develops.
 - Stop the reaction by rinsing with distilled water.
- Counterstaining:
 - Counterstain with hematoxylin for 1-2 minutes.
 - "Blue" the sections in running tap water.
- Dehydration and Mounting:
 - Dehydrate through a graded ethanol series and clear in xylene.
 - Mount with a permanent mounting medium.
- Analysis:
 - Examine slides under a light microscope to assess the staining intensity and cellular localization of GPR41.

Western Blotting for GPR41 in Adipose Tissue

This protocol describes the detection of GPR41 protein in lysates from human or murine adipose tissue.

Experimental Workflow: Western Blotting

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Caption: Standard workflow for Western blot analysis of GPR41 protein.

Detailed Protocol:

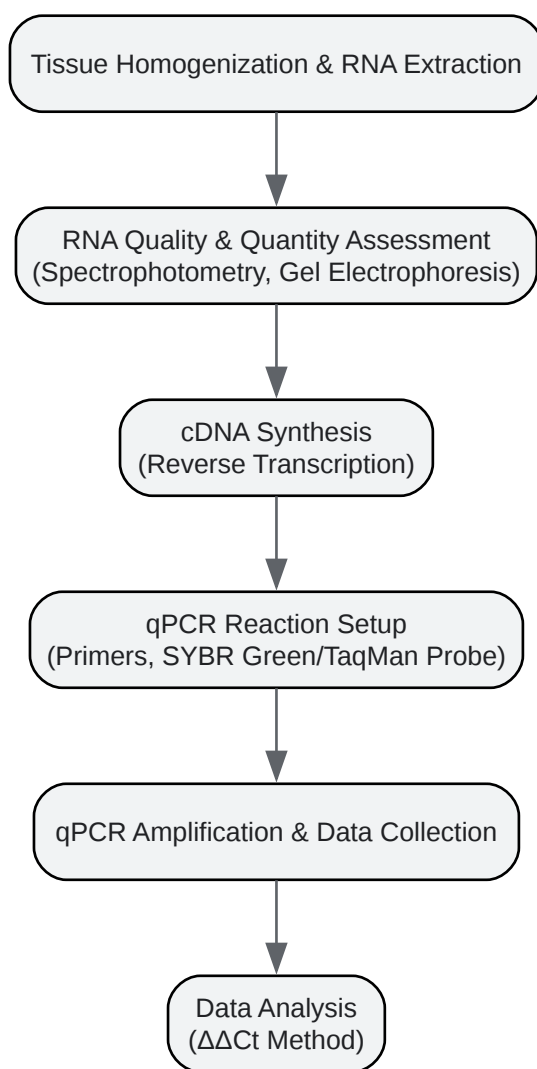
- Protein Extraction:
 - Homogenize frozen adipose tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Carefully collect the infranatant, avoiding the upper lipid layer.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE:
 - Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
 - Separate proteins on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer:
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate the membrane with a primary antibody against GPR41 (diluted 1:500 - 1:2000 in blocking buffer) overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation:

- Wash the membrane with TBST (3 x 10 minutes).
- Incubate with an HRP-conjugated secondary antibody (diluted 1:2000 - 1:10000 in blocking buffer) for 1 hour at room temperature.
- Detection:
 - Wash the membrane with TBST (3 x 10 minutes).
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Imaging and Analysis:
 - Capture the chemiluminescent signal using an imaging system.
 - Perform densitometric analysis to quantify protein band intensity, normalizing to a loading control (e.g., β -actin or GAPDH).

Quantitative PCR (qPCR) for GPR41 mRNA

This protocol provides a method for quantifying the relative expression of GPR41 mRNA in various tissues.

Experimental Workflow: qPCR



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Caption: Key steps in the quantitative PCR workflow for GPR41 mRNA expression analysis.

Detailed Protocol:

- RNA Extraction:
 - Extract total RNA from tissue samples using a TRIzol-based method or a commercial RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
- RNA Quality and Quantity:
 - Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

- Verify RNA integrity by agarose gel electrophoresis.
- cDNA Synthesis:
 - Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
- qPCR:
 - Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for GPR41, and a SYBR Green or TaqMan master mix.
 - Human GPR41 Primer Example:
 - Forward: 5'-AGCAGCGTCTTCTTCCTCAC-3'
 - Reverse: 5'-ATAGCACAGGCCGATGATGG-3'
 - Cycling Conditions (Example):
 - Initial denaturation: 95°C for 10 minutes.
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 1 minute.
 - Melt curve analysis (for SYBR Green).
- Data Analysis:
 - Determine the cycle threshold (Ct) values for GPR41 and a reference gene (e.g., GAPDH, ACTB).
 - Calculate the relative expression of GPR41 mRNA using the $\Delta\Delta C_t$ method.

Conclusion

GPR41 (FFAR3) is a widely expressed receptor with significant roles in sensing gut microbial metabolites and modulating various physiological functions. Its expression in key metabolic and immune tissues underscores its potential as a therapeutic target. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biology of GPR41 and explore its therapeutic potential. Accurate and reproducible quantification of its expression and a thorough understanding of its signaling pathways are essential for advancing this field of research.

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